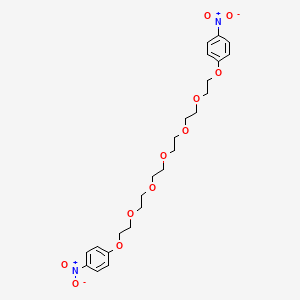
1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane is a synthetic organic compound It features a long polyether chain with nitrophenoxy groups at both ends
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane typically involves the reaction of a polyether chain with 4-nitrophenol. The reaction conditions often include:
Solvent: Common solvents like dichloromethane or tetrahydrofuran.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures, typically around 50-100°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods may involve continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The nitrophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product would be the corresponding diamine derivative.
Substitution: Products would vary depending on the nucleophile used, resulting in various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug delivery systems due to its polyether chain.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the synthesis of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action for 1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane would depend on its specific application. For example:
In drug delivery: The polyether chain can facilitate the transport of drugs across cell membranes.
In materials science: The nitrophenoxy groups can interact with other molecules to form stable polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,17-Bis(4-aminophenoxy)-3,6,9,12,15-pentaoxaheptadecane: Similar structure but with amino groups instead of nitro groups.
1,17-Bis(4-methoxyphenoxy)-3,6,9,12,15-pentaoxaheptadecane: Similar structure but with methoxy groups instead of nitro groups.
Uniqueness
1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane is unique due to its nitro groups, which can undergo specific chemical reactions that other similar compounds cannot. This makes it valuable for certain synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
84649-38-7 |
|---|---|
Molekularformel |
C24H32N2O11 |
Molekulargewicht |
524.5 g/mol |
IUPAC-Name |
1-nitro-4-[2-[2-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C24H32N2O11/c27-25(28)21-1-5-23(6-2-21)36-19-17-34-15-13-32-11-9-31-10-12-33-14-16-35-18-20-37-24-7-3-22(4-8-24)26(29)30/h1-8H,9-20H2 |
InChI-Schlüssel |
GEUVOGSCIQGBHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCOCCOCCOCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


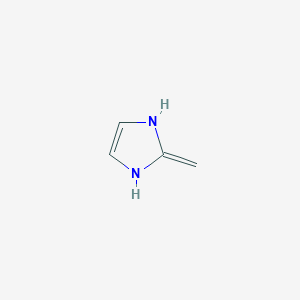
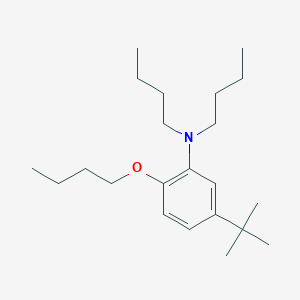
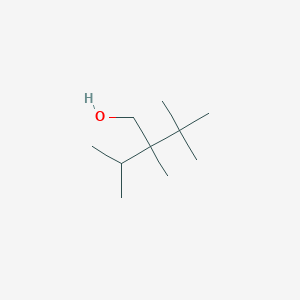

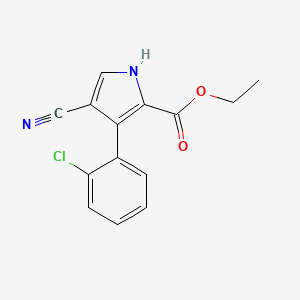
![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
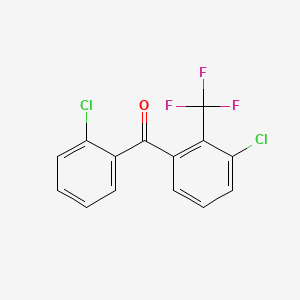
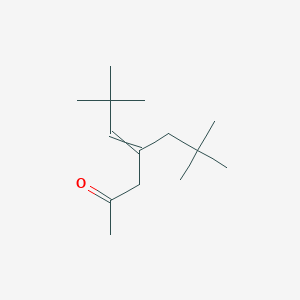
![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)

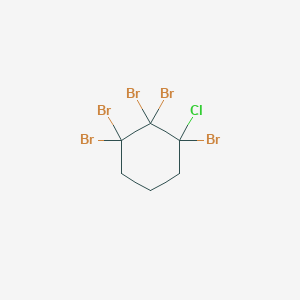
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14419271.png)
